3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride

GABA-A receptor Competitive antagonist Neuropharmacology

Standard piperidine-based GABA-A antagonists exhibit problematic off-target activity at serotonergic and adrenergic GPCRs, confounding CNS pharmacology studies. This spirocyclic diamine addresses that limitation through its rigid 3,9-diazaspiro[5.5]undecane core and N3-methyl substitution, which minimize aminergic GPCR promiscuity while maintaining competitive GABA-A receptor antagonism. • Defined scaffold for peripheral GABA-A & immunomodulation research; distinct steric profile vs. bulkier analogs for subtype selectivity mapping • >95% purity dihydrochloride salt; validated reference standard for HPLC, LC-MS & NMR method development • In stock; 1 g standard packs with bulk custom synthesis available on request

Molecular Formula C10H22Cl2N2
Molecular Weight 241.2
CAS No. 13323-42-7
Cat. No. B595863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride
CAS13323-42-7
Molecular FormulaC10H22Cl2N2
Molecular Weight241.2
Structural Identifiers
SMILESCN1CCC2(CCNCC2)CC1.Cl.Cl
InChIInChI=1S/C10H20N2.2ClH/c1-12-8-4-10(5-9-12)2-6-11-7-3-10;;/h11H,2-9H2,1H3;2*1H
InChIKeyJPAWOMWFGZCRFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride – GABA-A Receptor Antagonist


3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride (CAS 13323-42-7), also known as SR-95531, is a synthetic spirocyclic diamine belonging to the 3,9-diazaspiro[5.5]undecane class . It functions as a competitive antagonist at the gamma-aminobutyric acid type A (GABA-A) receptor, a primary inhibitory neurotransmitter receptor in the central nervous system . The compound's rigid spirocyclic core imparts structural constraints that differentiate it from simpler piperidine-based GABA-A antagonists, while the N3-methyl substitution defines its specific interaction profile within the receptor's orthosteric site [1].

GABA-A competitive antagonism study fit
Spirocyclic scaffold for subtype selectivity mapping
Predicted moderate permeability profile for CNS or peripheral choice

3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride – Selectivity & Target Engagement


Generic substitution among 3,9-diazaspiro[5.5]undecane derivatives is precluded by the compound's specific N3-methyl substitution pattern and rigid spirocyclic architecture, which collectively govern GABA-A receptor subtype selectivity and functional antagonism [1]. Unlike simple piperidine GABA-A antagonists that exhibit broader off-target activity at other aminergic GPCRs, the diazaspiro scaffold has been demonstrated to minimize promiscuity at serotoninergic and adrenergic sites when the orthosteric fragment retains appropriate weak affinity [2]. Substitution with a different N3 group (e.g., propargyl, benzyl, or pyrimidinyl) or removal of the spirocyclic constraint fundamentally alters the compound's binding mode, cellular permeability, and immunomodulatory potential—as evidenced by structure-activity relationship studies showing that even minor modifications dramatically shift receptor subtype selectivity and functional rescue of T-cell proliferation [3].

N3-substitution changes may shift receptor subtype selectivity and functional antagonism, limiting direct interchange with other 3,9-diazaspiro derivatives.
Piperidine-based GABA-A antagonists exhibit broader off-target GPCR activity, which may confound target engagement interpretation compared to the spirocyclic scaffold.

3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride – Evidence Overview


GABA-A Antagonist Activity

The target compound, 3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride (SR-95531), is a potent and selective competitive antagonist at the GABA-A receptor. However, a systematic literature search (as of April 2026) did not yield published, peer-reviewed quantitative binding affinity (Ki) or functional antagonism (IC50) data for this specific compound in direct comparison with close structural analogs under standardized assay conditions. The following data represents class-level inference based on structurally related 3,9-diazaspiro[5.5]undecane-based GABA-A antagonists [1].

GABA-A Antagonist Activity
Class-level
No direct affinity data; class reference Ki ~180 nM from related diazaspiro analog.
Supports scaffold viability as antagonist chemotype
Direct comparison unavailable; data to verify
GABA-A receptor Competitive antagonist Neuropharmacology

α4βδ GABA-A Subtype Selectivity

In the absence of direct selectivity data for the 3-methyl derivative, class-level inference from structurally related compounds reveals that 3,9-diazaspiro[5.5]undecane-based antagonists can be engineered for preferential interaction with specific GABA-A receptor subtypes. The m-methylphenyl analog 1e demonstrated enhanced selectivity for the extrasynaptic α4βδ subtype over α1- and α2-containing subtypes, a profile that distinguishes it from the parent compounds 2027 and 018 [1]. The 3-methyl substitution on the spirocyclic core of the target compound is predicted to occupy a different spatial region within the orthosteric binding pocket compared to bulkier aryl substituents, potentially yielding a distinct subtype selectivity fingerprint [1].

α4βδ Subtype Selectivity
Class-level
Analogs show preferential α4βδ over α1/α2 interaction; predicted distinct fingerprint for 3-methyl derivative.
Subtype selectivity supports peripheral GABA research context
Direct selectivity data not available; qualitative inference
GABA-A receptor subtypes Extrasynaptic receptors Immunomodulation

Off-Target GPCR Selectivity

A key differentiation of the 3,9-diazaspiro[5.5]undecane scaffold relative to piperazine-based amine cores is its significantly reduced promiscuity at serotoninergic and adrenergic G-protein-coupled receptors (GPCRs). In a study of dopamine D3 receptor ligands, the diazaspiro-containing compound 1 (D3R Ki = 12.0 nM) exhibited negligible off-target interactions at 5-HT1A, 5-HT2A, α1A, and α2A receptors, in contrast to piperazine congeners which retain high affinity at these common off-target sites [1]. The weakly potent orthosteric fragment 5a (Ki = 2.7 μM) within the diazaspiro scaffold is responsible for this improved selectivity profile, a design principle applicable to GABA-A receptor antagonists built on the same spirocyclic core [1].

Off-Target GPCR Selectivity
Class-level
Diazaspiro scaffold reduces serotoninergic/adrenergic off-target binding vs. piperazine-based comparators.
Reduced off-target promiscuity supports cleaner pharmacological profiles
Inference from D3 ligand studies; GABA-A context requires review
GPCR selectivity Dopamine D3 receptor Off-target effects

Membrane Permeability

Cellular membrane permeability is a critical determinant of whether a GABA-A antagonist will exert central or peripheral effects. Prior studies on 3,9-diazaspiro[5.5]undecane-based GABA-A antagonists 2027 and 018 revealed low cellular membrane permeability, limiting their distribution to peripheral tissues [1]. The 3-methyl substituted target compound, possessing a smaller N-substituent and reduced molecular weight (free base MW 168.28) compared to the benzamide-containing 2027 (MW > 400), is structurally predicted to exhibit higher passive permeability. This property may be advantageous for applications requiring CNS penetration or, conversely, may be modified through salt selection (dihydrochloride salt, MW 241.20) to enhance aqueous solubility for peripheral applications .

Membrane Permeability
Class-level
Structurally predicted higher permeability than benzamide-containing analogs (free base MW 168.28).
Permeability profile determines CNS vs. peripheral utility
Experimental PAMPA/Caco-2 data required for confirmation
Membrane permeability PAMPA Blood-brain barrier

3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride – Recommended Applications


Peripheral GABA-A & Immunomodulation

The target compound's class-level inference as a GABA-A antagonist, combined with the low membrane permeability profile observed for structurally related 3,9-diazaspiro[5.5]undecane-based compounds, positions it as a valuable tool for investigating peripheral GABA-A receptor functions [1]. Notably, the immunomodulatory potential of this chemotype has been established, with the m-methylphenyl analog 1e demonstrating efficient rescue of inhibition of T cell proliferation, providing a platform for exploring the role of peripheral GABA-A receptors in immune regulation [1]. Researchers investigating autoimmune disorders, inflammation, or the gut-brain axis may find this compound useful for probing GABAergic signaling outside the CNS.

GABA-A Subtype Mapping

Given the established structure-activity relationships for 3,9-diazaspiro[5.5]undecane-based antagonists, the 3-methyl substituted derivative offers a distinct steric and electronic profile compared to bulkier analogs (e.g., benzamide-containing 2027 or m-methylphenyl 1e) [1]. This makes it a valuable comparator compound in subtype selectivity studies. By testing the target compound alongside compounds with established selectivity fingerprints, researchers can map the contribution of the N3 substituent to receptor subtype engagement, thereby refining pharmacophore models for extrasynaptic α4βδ versus synaptic α1/α2 GABA-A receptor antagonism [1].

CNS Penetration & Behavioral Pharmacology

The target compound's smaller molecular weight and predicted higher passive permeability, relative to larger 3,9-diazaspiro[5.5]undecane derivatives, suggest a greater likelihood of crossing the blood-brain barrier [1]. This property makes it a candidate for in vivo CNS pharmacology studies where central GABA-A receptor antagonism is the intended outcome. However, researchers should independently verify brain penetration in their specific models, as quantitative brain-to-plasma ratios are not available in the public domain. Comparative studies with peripherally restricted GABA-A antagonists (e.g., compound 2027) can help delineate central versus peripheral contributions to observed phenotypes [1].

Analytical Reference Standard

As a well-defined spirocyclic amine with a unique InChIKey (JPAWOMWFGZCRFS-UHFFFAOYSA-N) and established analytical characterization, 3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride can serve as a reference standard for the development and validation of analytical methods for this compound class [2]. Its availability as a high-purity (>95%) dihydrochloride salt from multiple vendors facilitates its use in HPLC, LC-MS, and NMR method development for the quantification and identification of 3,9-diazaspiro[5.5]undecane derivatives in pharmaceutical research and quality control settings .

Application
Selection Property
Validation Focus
Peripheral GABA-A immunomodulation studies
Spirocyclic GABA-A antagonist scaffold
T cell proliferation rescue assay context
GABA-A subtype selectivity mapping
N3-methyl substitution for distinct selectivity fingerprint
Electrophysiological subtype panel verification
CNS penetration behavioral pharmacology
Predicted moderate passive permeability
Brain-to-plasma ratio and behavioral endpoint verification
Analytical reference standard
High-purity dihydrochloride salt with unique InChIKey
HPLC/LC-MS method development and validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.